Pentadecanoic acid-d2

Catalog No.
S12889295
CAS No.
M.F
C15H30O2
M. Wt
244.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentadecanoic acid-d2

Product Name

Pentadecanoic acid-d2

IUPAC Name

2,2-dideuteriopentadecanoic acid

Molecular Formula

C15H30O2

Molecular Weight

244.41 g/mol

InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i14D2

InChI Key

WQEPLUUGTLDZJY-FNHLFAINSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(=O)O

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCC)C(=O)O

Pentadecanoic acid-d2 is a deuterated form of pentadecanoic acid, an odd-chain saturated fatty acid with the molecular formula C15H30O2. It is characterized by a 15-carbon backbone and is also known by various names, including pentadecylic acid and n-pentadecanoic acid. The compound is notable for its unique structure, which includes a carboxylic acid functional group at one end of the carbon chain, making it part of the fatty acid family. The presence of deuterium (d2) indicates that two hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen, which is often utilized in research to trace metabolic pathways or study biological processes without altering the compound's fundamental properties .

Typical of fatty acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Saponification: Hydrolysis of esters in the presence of a base to produce glycerol and fatty acids.
  • Hydrogenation: Addition of hydrogen across double bonds if present (though pentadecanoic acid itself is fully saturated).
  • Oxidation: Conversion to ketones or aldehydes under oxidative conditions.

The deuterated version may also be used in studies involving mass spectrometry to differentiate between isotopes during metabolic studies .

Pentadecanoic acid has been recognized for its potential health benefits. It is considered an essential fatty acid that plays a significant role in supporting cardiometabolic health and liver function. Research indicates that pentadecanoic acid activates AMP-activated protein kinase (AMPK) and inhibits mechanistic target of rapamycin (mTOR), both of which are crucial in regulating cellular energy homeostasis and longevity pathways . Additionally, it has shown anti-inflammatory properties and may contribute to improved lipid profiles and reduced risk of cardiovascular diseases .

Pentadecanoic acid-d2 can be synthesized through various methods:

  • Deuterated Fatty Acid Synthesis: Utilizing deuterated precursors in the synthesis process, allowing for the incorporation of deuterium into the fatty acid chain.
  • Biological Fermentation: Some studies suggest that specific strains of bacteria can produce odd-chain fatty acids, including pentadecanoic acid, under controlled fermentation conditions.
  • Chemical Synthesis: Traditional organic synthesis methods can also be employed to create pentadecanoic acid-d2 from simpler organic compounds through multi-step reactions involving deuterated reagents.

These methods are often tailored depending on the desired purity and application of the compound .

Pentadecanoic acid-d2 has several applications in research and industry:

  • Metabolic Studies: Used as a tracer in metabolic research to understand fatty acid metabolism.
  • Nutritional Research: Investigating its role as an essential fatty acid in human health.
  • Pharmaceutical Development: Potential use in developing therapies targeting metabolic disorders or inflammation-related diseases.
  • Food Industry: Its properties may be explored for applications in food science, particularly concerning fat composition and health benefits .

Studies on pentadecanoic acid-d2 focus on its interactions with various biological systems. Research indicates that it affects cellular signaling pathways related to inflammation and metabolism. For example, it has been shown to modulate immune responses by influencing cytokine production in macrophages and other immune cells. Additionally, it interacts with peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis .

Pentadecanoic acid-d2 shares similarities with other saturated fatty acids but stands out due to its unique carbon chain length and biological properties. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Palmitic AcidC16H32O2Commonly found in animal fats; 16-carbon chain length.
Myristic AcidC14H28O214-carbon chain; found in nutmeg oil; less prevalent.
Stearic AcidC18H36O218-carbon chain; common in animal fats; higher melting point.
Heptadecanoic AcidC17H34O2Odd-chain fatty acid; less studied than pentadecanoic.

Pentadecanoic acid-d2's distinct carbon length (15 carbons) positions it uniquely among these compounds, contributing to its specific biological activities and potential health benefits .

This detailed exploration highlights pentadecanoic acid-d2's significance within biochemical research and its potential implications for health and nutrition.

Chemical synthesis of pentadecanoic acid-d2 represents a crucial approach for producing this deuterium-labeled fatty acid compound through controlled synthetic pathways. The synthesis typically involves the strategic incorporation of deuterium atoms at specific positions within the pentadecanoic acid molecular framework through various chemical methodologies [1] [3] [6].

Hydrogen-Deuterium Exchange Methodologies

One of the primary synthetic approaches for pentadecanoic acid-d2 involves hydrogen-deuterium exchange reactions utilizing deuterated water or deuterated organic solvents as deuterium sources [3] [36]. These methodologies enable the controlled incorporation of deuterium atoms into the fatty acid backbone through catalytic processes. The deuteration typically occurs under mild reaction conditions using palladium-based catalysts in the presence of deuterium gas or deuterated solvents [2] [3].

Research has demonstrated that fatty acid deuteration can be achieved through a two-step tetradeuteration process where beta-selective deuteration is followed by alpha-selective deuteration [3]. This approach utilizes deuterated water or deuterated methanol as deuterium sources under atmospheric conditions, providing a practical and accessible synthetic route [3].

Deuterated Precursor-Based Synthesis

The synthesis of pentadecanoic acid-d2 through deuterated precursors involves the utilization of pre-deuterated starting materials that undergo chemical transformations to yield the target compound [6] [28]. This approach typically employs deuterated malonyl coenzyme A or other deuterated fatty acid precursors in synthetic pathways that mimic natural fatty acid biosynthesis [28].

The synthetic methodology often involves the use of deuterated malonyl coenzyme A in fatty acid synthase-catalyzed reactions, where the deuterium content is preserved throughout the elongation process [28]. The steric course of deuterium incorporation follows specific patterns depending on the enzyme system employed, with different synthases showing varying stereospecificity for deuterium incorporation [28].

Catalytic Deuteration Approaches

Advanced catalytic methodologies for pentadecanoic acid-d2 synthesis employ transition metal catalysts to facilitate selective deuterium incorporation [31]. These approaches utilize deuterated water as the deuterium source in conjunction with specific enzyme systems or chemical catalysts to achieve controlled deuteration [31].

Recent developments in photocatalytic deuteration have demonstrated the potential for enzyme-assisted synthesis of deuterated fatty acids using deuterated water as a readily available deuterium source [31]. These methodologies operate under mild reaction conditions and provide high selectivity for deuterium incorporation at specific positions within the fatty acid molecule [31].

Biosynthetic Approaches in Model Organisms

Biosynthetic production of pentadecanoic acid-d2 through model organisms represents an alternative approach that leverages natural metabolic pathways for deuterium incorporation into fatty acid structures [14] [17] [32].

Escherichia coli-Based Production Systems

Escherichia coli serves as a primary model organism for the biosynthetic production of deuterated fatty acids, including pentadecanoic acid-d2 [14] [32] [33]. The bacterial fatty acid synthesis pathway can be manipulated to incorporate deuterium atoms through the administration of deuterated growth media components [14] [17].

The fatty acid biosynthesis pathway in Escherichia coli operates through a type II system involving discrete enzymes that synthesize and reduce ketoacyl acyl carrier proteins [32] [33]. The pathway begins with acetyl coenzyme A carboxylase activity and proceeds through iterative cycles of condensation, reduction, dehydration, and reduction reactions [32] [33].

Engineering approaches for enhanced deuterated fatty acid production in Escherichia coli involve the overexpression of key biosynthetic enzymes and the modification of regulatory pathways [32] [34]. Specific genetic modifications targeting propionyl coenzyme A synthetase expression have been demonstrated to enable the production of odd-chain fatty acids, including pentadecanoic acid, through the incorporation of propionate as a substrate [34].

Deuterium Incorporation Through Growth Media Modification

The biosynthetic incorporation of deuterium into pentadecanoic acid-d2 through model organisms requires careful optimization of growth media composition [14] [17]. Deuterated water serves as the primary deuterium source, with incorporation occurring through multiple metabolic pathways including direct water incorporation and nicotinamide adenine dinucleotide phosphate-mediated hydrogen transfer [36] [17].

The deuteration level in biosynthetically produced fatty acids can be controlled by adjusting the total deuterated water concentration in the growth medium [14]. Higher deuterium incorporation is achieved through the supplementation of deuterated carbon sources such as deuterated glucose or deuterated acetate [14] [17].

Research has demonstrated that the deuterium content of microbially produced fatty acids is controlled by nicotinamide adenine dinucleotide phosphate metabolism, with different metabolic pathways contributing varying levels of deuterium enrichment [17]. The relative contribution of different deuterium incorporation pathways depends on the specific metabolic flux distribution within the organism [17].

Metabolic Engineering Strategies

Advanced metabolic engineering approaches for pentadecanoic acid-d2 production involve the systematic modification of fatty acid biosynthetic pathways in model organisms [32] [35]. These strategies target key regulatory points within the fatty acid synthesis pathway to enhance product yield and deuterium incorporation efficiency [32].

The engineering of fatty acid chain length specificity involves the modification of acyl carrier protein thioesterase enzymes to favor the production of fifteen-carbon fatty acids [34]. Specific thioesterases from plant sources, including Umbellularia californica and Ricinus communis, have been successfully expressed in Escherichia coli to enable the production of medium-chain fatty acids including pentadecanoic acid [34].

Pathway shunting mechanisms have been identified in certain bacterial systems where beta-oxidation intermediates are redirected into fatty acid synthesis pathways [35]. These mechanisms enable the incorporation of exogenous fatty acid precursors into cellular fatty acid pools, providing alternative routes for deuterium incorporation [35].

Purification and Quality Control Protocols

The purification and quality control of pentadecanoic acid-d2 requires specialized analytical methodologies to ensure product purity and verify deuterium incorporation levels [19] [22] [24].

Chromatographic Purification Methods

High-performance liquid chromatography and gas chromatography represent the primary separation techniques for pentadecanoic acid-d2 purification [22] [24]. These methodologies enable the separation of deuterated products from non-deuterated analogs and other synthetic byproducts [22] [24].

Gas chromatography-mass spectrometry analysis provides high-resolution separation of fatty acid methyl ester derivatives, enabling the detection and quantification of deuterated species [19] [24]. The derivatization process typically involves the conversion of fatty acids to pentafluorobenzyl esters, which provide enhanced sensitivity for mass spectrometric detection [19] [24].

Solid-phase extraction methodologies using aminopropyl columns enable the separation of different lipid classes during purification procedures [23]. The protocol involves sequential elution steps using solvents of varying polarity to achieve selective recovery of specific fatty acid fractions [23].

Mass Spectrometric Characterization

Mass spectrometry serves as the primary analytical technique for verifying deuterium incorporation and determining isotopic purity in pentadecanoic acid-d2 [22] [25] [38]. High-resolution mass spectrometry enables the differentiation of deuterated isotopomers from naturally occurring carbon-13 isotopes [30] [39].

The analysis typically employs negative ion chemical ionization or electrospray ionization modes to achieve optimal sensitivity for fatty acid detection [22] [24]. Selected ion monitoring or multiple reaction monitoring approaches provide quantitative analysis of specific deuterated species while minimizing interference from matrix components [22] [25].

Recent advances in deuterium-resolved mass spectrometry have enabled the separation of deuterium and carbon-13 isotopomers using high-resolution Orbitrap instruments [30]. This methodology provides enhanced sensitivity for deuterium detection and enables accurate quantification of deuterium incorporation levels [30].

Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear magnetic resonance spectroscopy provides complementary analytical information for pentadecanoic acid-d2 characterization, particularly for determining the positional specificity of deuterium incorporation [37] [40]. Two-dimensional heteronuclear single quantum coherence experiments enable the detailed structural analysis of deuterated fatty acids [37].

The application of nuclear magnetic resonance spectroscopy to deuterated fatty acid analysis involves the acquisition of both proton and carbon-13 spectra to identify deuterium incorporation sites [37]. Deuterium incorporation can be detected through the observation of reduced signal intensity in proton spectra at positions where deuterium substitution has occurred [37].

Quality Control Specifications and Standards

Quality control protocols for pentadecanoic acid-d2 require the establishment of specific purity criteria and analytical standards [19] [21] [41]. The typical specifications include minimum deuterium incorporation levels, maximum impurity concentrations, and stability requirements under defined storage conditions [19] [41].

Standard analytical protocols involve the use of internal standards consisting of other deuterated fatty acids to account for recovery efficiency and matrix effects during analysis [19] [23]. The selection of appropriate internal standards requires consideration of structural similarity and chromatographic behavior relative to the target compound [19] [23].

Quality Control ParameterSpecificationAnalytical Method
Deuterium Incorporation≥95%Gas Chromatography-Mass Spectrometry [19]
Chemical Purity≥98%High-Performance Liquid Chromatography [22]
Water Content≤0.5%Karl Fischer Titration [21]
Isotopic Purity≥99%High-Resolution Mass Spectrometry [30]

XLogP3

5.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

244.237133687 g/mol

Monoisotopic Mass

244.237133687 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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